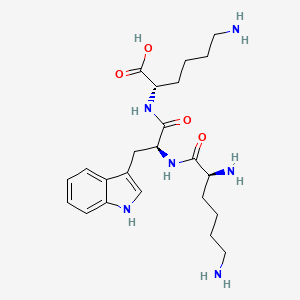

H-Lys-Trp-Lys-OH

Descripción general

Descripción

H-Lis-Trp-Lis-OH es un péptido de molécula pequeña conocido por sus actividades antibacterianas y antivirales . Este compuesto, con la fórmula molecular C23H36N6O4 y un peso molecular de 460,57 g/mol, está compuesto por residuos de lisina y triptófano . Se utiliza principalmente en investigación científica y no está destinado al consumo humano .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de H-Lis-Trp-Lis-OH típicamente implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. El proceso comienza con la unión del aminoácido C-terminal (lisina) a una resina sólida. La cadena peptídica se alarga luego mediante la adición secuencial de aminoácidos protegidos (triptófano y lisina) a través de reacciones de acoplamiento . Cada paso de acoplamiento es seguido por desprotección para eliminar los grupos protectores, permitiendo que se agregue el siguiente aminoácido. El producto final se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de Producción Industrial

En un entorno industrial, la producción de H-Lis-Trp-Lis-OH se puede escalar utilizando sintetizadores de péptidos automatizados. Estas máquinas automatizan los ciclos repetitivos de acoplamiento y desprotección, aumentando significativamente la eficiencia y el rendimiento de la síntesis . El uso de técnicas de purificación de alto rendimiento, como la HPLC preparativa, garantiza la producción de péptidos de alta pureza adecuados para aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones

H-Lis-Trp-Lis-OH experimenta varias reacciones químicas, que incluyen:

Oxidación: El residuo de triptófano puede oxidarse para formar derivados de quinurenina.

Reducción: El péptido puede reducirse para modificar los puentes disulfuro si están presentes.

Sustitución: Los residuos de lisina pueden sufrir reacciones de sustitución, como acilación o alquilación.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Reducción: Agentes reductores como ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Agentes acilantes como anhídrido acético o agentes alquilantes como yoduro de metilo.

Productos Principales

Oxidación: Derivados de quinurenina de la oxidación del triptófano.

Reducción: Péptido reducido con puentes disulfuro modificados.

Sustitución: Residuos de lisina acilados o alquilados.

Aplicaciones Científicas De Investigación

H-Lis-Trp-Lis-OH tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

H-Lis-Trp-Lis-OH ejerce sus efectos principalmente a través de su interacción con las membranas bacterianas. Los residuos de lisina cargados positivamente promueven interacciones electrostáticas con la membrana bacteriana cargada negativamente, lo que lleva a la disrupción de la membrana y la lisis celular . El residuo de triptófano mejora la capacidad del péptido para insertarse en el núcleo hidrofóbico de la membrana, desestabilizándolo aún más . Este doble mecanismo de acción contribuye a las potentes actividades antibacterianas y antivirales del péptido .

Comparación Con Compuestos Similares

Compuestos Similares

H-Lis-Trp-OH: Un dipéptido con propiedades antimicrobianas similares pero menor potencia.

H-Lis-Lis-Gli-OH: Un tripéptido con diferente composición de aminoácidos y actividad biológica.

H-Lis-Lis-OH: Otro tripéptido con residuos de lisina, utilizado para estudiar el metabolismo de las proteínas.

Singularidad

H-Lis-Trp-Lis-OH destaca por su combinación única de residuos de lisina y triptófano, que confieren fuertes interacciones electrostáticas y capacidades de inserción de membrana . Esta combinación mejora su potencia antimicrobiana en comparación con péptidos similares .

Actividad Biológica

H-Lys-Trp-Lys-OH, a synthetic peptide composed of two lysine residues and one tryptophan residue, has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 460.57 g/mol

- Density : 1.251 g/cm³

- Boiling Point : 931.6°C at 760 mmHg

- Flash Point : 517.2°C

The compound is synthesized primarily using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids while minimizing side reactions.

Biological Activity

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound possesses both antibacterial and antiviral activities. These properties are particularly relevant in the development of new therapeutic agents to combat resistant strains of bacteria and viruses .

- Protein Binding : The lysine residues in the peptide can form ionic interactions with various biological targets, enhancing its binding affinity and potentially influencing its biological effects.

- Cation-π Interactions : The presence of tryptophan allows for cation-π interactions, which are significant in protein-ligand binding. This feature may enhance the peptide's stability and efficacy in biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Composition | Notable Activity |

|---|---|---|

| H-Lys-Trp-OH | Lysine + Tryptophan | ACE inhibitor |

| H-Trp-Ile-Lys-OH | Tryptophan + Isoleucine + Lysine | Antimicrobial activity |

| H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH | Multiple amino acids | Inhibitor of platelet activation |

| This compound | Lysine + Tryptophan + Lysine | Antibacterial and antiviral activity |

The specific arrangement of two lysines flanking a tryptophan residue in this compound may enhance its binding affinity compared to other peptides with different sequences or compositions.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study highlighted the antibacterial efficacy of this compound against various pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for developing new antibiotics .

- Pharmacophore Modeling : Research utilizing pharmacophore modeling and molecular docking studies has shown that modifications to the peptide structure can enhance its biological activity. These studies suggest that optimizing the sequence could lead to more potent antimicrobial agents .

- Conformational Flexibility : Investigations into the conformational dynamics of this compound revealed that the peptide exhibits multiple distinct conformations in solution, which may contribute to its flexibility and resistance to protease degradation. This characteristic is crucial for maintaining activity in physiological environments .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O4/c24-11-5-3-8-17(26)21(30)29-20(13-15-14-27-18-9-2-1-7-16(15)18)22(31)28-19(23(32)33)10-4-6-12-25/h1-2,7,9,14,17,19-20,27H,3-6,8,10-13,24-26H2,(H,28,31)(H,29,30)(H,32,33)/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTZYVTZDVZBJJ-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959443 | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38579-27-0 | |

| Record name | Lysyltryptophyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38579-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysyl-tryptophyl-alpha-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038579270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.